molecular formula C8H16Cl2N2O B2886464 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone CAS No. 546116-23-8

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

Cat. No.: B2886464
CAS No.: 546116-23-8
M. Wt: 227.13
InChI Key: FTTOHJJCHVUPFF-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 4-ethylpiperazin-1-yl group (C6H12N2) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.7 . It is a liquid at room temperature . Unfortunately, other specific properties like boiling point, melting point, and density are not available .

Scientific Research Applications

Electrochemical Synthesis

One study explored the electrochemical synthesis of new substituted phenylpiperazines , where "2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone" could potentially serve as a precursor. Electrochemical oxidation in the presence of arylsulfinic acids was investigated, revealing that quinone-imine derived from oxidation participates in Michael type addition reactions, leading to new phenylpiperazine derivatives. This development showcases a reagent-less, environmentally friendly method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Enzymatic Process Development

Another research area focuses on the development of practical enzymatic processes for preparing chiral intermediates essential for pharmaceutical applications. For instance, a ketoreductase (KRED) was utilized to transform a similar compound, "2-chloro-1-(3,4-difluorophenyl)ethanone", into a chiral alcohol, demonstrating near-complete conversion with high enantiomeric excess. This method exemplifies the green, efficient use of biocatalysis in producing chiral intermediates for further pharmaceutical synthesis (Guo et al., 2017).

Organic Synthesis and Characterization

Research on organic synthesis and characterization includes the preparation of key intermediates like "1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one" through nucleophilic substitution, showcasing the compound's utility in synthesizing agricultural fungicides. Optimized reaction conditions led to high yields and purity, underscoring the compound's significance in industrial applications (Ji et al., 2017).

Catalytic Behavior and Material Synthesis

Further studies investigated the catalytic behavior of complexes bearing similar structural motifs for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes. Iron and cobalt complexes demonstrated good to moderate activities, with various parameters explored for enhancing catalytic performance (Sun et al., 2007).

Properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUGYNBSZBWEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (6.63 ml) and triethylamine (13.4 ml) in DCM (20 ml) was added dropwise to 1-ethylpiperazine (10 g) in DCM (60 ml) under nitrogen. The mixture was stirred at room temperature for 17 hours then partitioned between DCM and H2O (100 ml). The aqueous layer was neutralised using 1M NaOH before extracting into DCM. Organic layer dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (silica, 0 to 5% MeOH in DCM) gave the title compound as a pale oil (3.23 g, 19%). δH (CDCl3) 4.08 (2H, s), 3.65 (2H, m), 3.55 (2H, m), 2.52-2.40 (6H, m), 1.10 (3H, t, J 7.2 Hz).
Quantity
6.63 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
19%

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